molecular formula C13H18O2 B3018557 (2R)-3-Benzyl-2-methylpentanoic acid CAS No. 2248214-50-6

(2R)-3-Benzyl-2-methylpentanoic acid

Cat. No.: B3018557
CAS No.: 2248214-50-6
M. Wt: 206.285
InChI Key: FTXXCVNOONKYRF-RWANSRKNSA-N
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Description

(2R)-3-Benzyl-2-methylpentanoic acid is a chiral organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . Its structure features a pentanoic acid backbone substituted with a benzyl group and a methyl group at the stereogenic second carbon, which has the (R)-configuration. This specific chiral architecture makes it a valuable building block in organic synthesis and medicinal chemistry research. Compounds with similar 2-benzyl-2-methyl carboxylic acid scaffolds are investigated as key intermediates for designing enzyme inhibitors . For instance, research into related structures has explored their potential as irreversible inactivators for metalloproteases like Carboxypeptidase A, highlighting the relevance of this chiral motif in probing enzyme mechanisms and binding interactions . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-3-benzyl-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-12(10(2)13(14)15)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,14,15)/t10-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXCVNOONKYRF-RWANSRKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Benzyl-2-methylpentanoic acid typically involves several steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with a benzyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. These methods can include the use of metal catalysts to improve yield and selectivity. For example, palladium-catalyzed coupling reactions are often employed to form the carbon-carbon bonds necessary for the benzyl group attachment .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Benzyl-2-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

(2R)-3-Benzyl-2-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-3-Benzyl-2-methylpentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes and receptors that play a role in metabolic pathways. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Danshensu [(2R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid]

  • Molecular Formula : C₉H₁₀O₅
  • Key Features : Contains a 3,4-dihydroxyphenyl group and a hydroxyl group at position 2.
  • Biological Activity: Exhibits antioxidant and cardiovascular protective effects, attributed to its polyphenolic structure .
  • Contrast: Unlike the target compound, danshensu’s shorter carbon chain (propanoic acid vs. pentanoic acid) and polar hydroxyl groups enhance water solubility and bioavailability. The absence of a benzyl group reduces lipophilicity.

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid

  • Molecular Formula: C₆H₁₃NO₃
  • Key Features: Features amino and hydroxy groups on a methyl-substituted pentanoic acid backbone.
  • Applications : Used in peptide synthesis and biochemical studies due to its dual functional groups .
  • Contrast: The amino group introduces basicity, altering reactivity compared to the purely acidic target compound. The (2R,3R) stereochemistry also impacts interactions with chiral catalysts or enzymes.

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic Acid

  • Molecular Formula: C₁₄H₁₉NO₄
  • Key Features: Contains a benzyloxycarbonyl-protected amino group and a methyl substituent.
  • Applications : Serves as a peptide-building block, leveraging the protective group for selective reactions .
  • Contrast: The benzyloxycarbonyl (Cbz) group adds steric bulk and alters solubility. The target compound lacks amino functionality, limiting its use in peptide synthesis but simplifying deprotection steps.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Industrial Applications References
(2R)-3-Benzyl-2-methylpentanoic acid C₁₃H₁₈O₂ 206.28 Benzyl (C3), methyl (C2) Synthetic intermediate, chiral studies
Danshensu C₉H₁₀O₅ 198.17 3,4-Dihydroxyphenyl, hydroxyl Antioxidant, cardiovascular therapy
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid C₆H₁₃NO₃ 147.17 Amino, hydroxy, methyl Peptide synthesis, biochemical probes
(2R,3R)-Cbz-protected amino acid C₁₄H₁₉NO₄ 265.31 Cbz-amino, methyl Peptide chemistry, drug development

Stability and Handling

  • Compounds like (2R,3R)-Cbz-protected amino acid require storage at 2–8°C to prevent decomposition , while danshensu’s polyphenolic structure necessitates protection from oxidation . The target compound’s stability data are lacking but inferred to require dry, inert conditions.

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